An In-depth Technical Guide to 1,3,5-Tris(bromomethyl)benzene: Chemical Properties and Reactivity
An In-depth Technical Guide to 1,3,5-Tris(bromomethyl)benzene: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Tris(bromomethyl)benzene is a pivotal C3-symmetric aromatic compound, distinguished by three highly reactive benzylic bromine atoms. This trifunctional electrophile serves as a fundamental building block in a multitude of applications, ranging from supramolecular chemistry and materials science to drug development. Its rigid core and versatile reactivity enable the synthesis of complex architectures such as star-shaped polymers, dendrimers, and tailored tripodal ligands. This guide provides a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols for its synthesis and key transformations, with a focus on its application in advanced scientific research.
Chemical and Physical Properties
1,3,5-Tris(bromomethyl)benzene is a white to pale yellow crystalline solid at room temperature.[1][2] It is insoluble in water but exhibits solubility in a range of common organic solvents.[1] The presence of three bromomethyl groups renders the molecule highly susceptible to nucleophilic attack, a characteristic that is central to its synthetic utility.
Tabulated Physical and Spectroscopic Data
The key physical and spectroscopic properties of 1,3,5-Tris(bromomethyl)benzene are summarized in the tables below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₉Br₃ | [3] |
| Molecular Weight | 356.88 g/mol | [4] |
| Appearance | White to pale yellow solid/powder/crystal | [1][2] |
| Melting Point | 94-99 °C | [2] |
| Boiling Point | 352.2 °C at 760 mmHg | [2] |
| Density | 2.005 g/cm³ | [2] |
| Flash Point | 162.5 °C | [2] |
| CAS Number | 18226-42-1 |
| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Reference |
| ¹H NMR (CDCl₃) | 7.35 (s, 3H), 4.45 (s, 6H) | [5] |
| ¹³C NMR (CDCl₃) | 139.00, 129.55, 32.19 | [5] |
| IR (KBr) | 1256 (vs), 1152 (s), 1026 (s), 973 (s), 727 (s) | [6] |
Reactivity and Key Applications
The chemical behavior of 1,3,5-Tris(bromomethyl)benzene is dominated by the reactivity of the three benzylic bromide groups. These groups are excellent leaving groups in nucleophilic substitution reactions, making the molecule a versatile precursor for a wide range of derivatives.[7]
Nucleophilic Substitution Reactions
1,3,5-Tris(bromomethyl)benzene readily undergoes nucleophilic substitution with a variety of nucleophiles, including amines, alcohols, thiols, and azide (B81097) ions.[1][7] This reactivity is fundamental to its use in constructing more complex molecules. For instance, reaction with primary or secondary amines yields tripodal ligands, which are valuable in coordination chemistry.[7]
Caption: General scheme of nucleophilic substitution on 1,3,5-Tris(bromomethyl)benzene.
Synthesis of Star-Shaped Polymers
A significant application of 1,3,5-Tris(bromomethyl)benzene is its use as a trifunctional initiator in the "core-first" synthesis of star-shaped polymers.[8][9] This method allows for the controlled growth of polymer arms from the central benzene (B151609) core, leading to macromolecules with unique properties such as lower solution viscosity and a high density of peripheral functional groups.[8] These star polymers are of considerable interest in fields like drug delivery due to their potential for high drug loading and tunable release profiles.[8]
Caption: Workflow for the synthesis of star-shaped polymers using a "core-first" approach.
Dendrimer Synthesis and Cross-Linking Agent
The trifunctional nature of 1,3,5-Tris(bromomethyl)benzene also makes it a suitable core molecule for the synthesis of dendrimers and as a cross-linking agent for polymers.[10][11] In dendrimer synthesis, it provides the central scaffold from which successive generations of branches can be grown. As a cross-linker, it can be used to form three-dimensional polymer networks, enhancing the thermal and mechanical properties of the material.[12] For example, it has been used to fabricate proton exchange membranes for fuel cell applications by cross-linking polybenzimidazole.[10]
Experimental Protocols
Synthesis of 1,3,5-Tris(bromomethyl)benzene
This protocol describes the synthesis of 1,3,5-Tris(bromomethyl)benzene from mesitylene (B46885) via a free-radical bromination reaction.[5][13]
Materials:
-
Mesitylene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (CCl₄) (solvent)
Procedure:
-
In a round-bottom flask, combine mesitylene (1 equivalent), N-Bromosuccinimide (3 equivalents), and a catalytic amount of benzoyl peroxide.
-
Add carbon tetrachloride as the solvent.
-
Reflux the reaction mixture for approximately 6 hours at 70 °C.[5]
-
After the reaction is complete, cool the mixture and filter to remove the succinimide (B58015) byproduct.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
The resulting pale yellow solid can be further purified by recrystallization.
Nucleophilic Substitution with Sodium Azide
This protocol provides a general procedure for the nucleophilic substitution of the bromomethyl groups with azide ions.[1]
Materials:
-
1,3,5-Tris(bromomethyl)benzene
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Chloroform (CHCl₃)
-
Water
-
Saturated Sodium Chloride solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 1,3,5-Tris(bromomethyl)benzene (1 equivalent) in dry N,N-dimethylformamide in a dry reaction flask.
-
Carefully add sodium azide (1.5 equivalents per bromine atom) to the solution.
-
Stir the reaction mixture vigorously at room temperature for approximately 12 hours.[1]
-
After the reaction, pour the mixture into water.
-
Extract the aqueous mixture three times with chloroform.
-
Wash the combined organic layers with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by silica (B1680970) gel chromatography.
Safety and Handling
1,3,5-Tris(bromomethyl)benzene is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][3] It may also be corrosive to metals. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be stored in a corrosive-resistant container. In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[2]
Conclusion
1,3,5-Tris(bromomethyl)benzene is a highly valuable and versatile building block in modern chemistry. Its symmetric trifunctional nature, coupled with the high reactivity of its benzylic bromide groups, provides a powerful tool for the construction of complex molecular architectures. A thorough understanding of its chemical properties and reactivity is essential for researchers and scientists seeking to leverage its potential in the development of novel materials, ligands, and therapeutic agents. The experimental protocols provided herein offer a practical starting point for the synthesis and derivatization of this important compound.
References
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